molecular formula C10H11Cl3N2O B5115169 N~2~,N~2~-dimethyl-N-(2,4,5-trichlorophenyl)glycinamide

N~2~,N~2~-dimethyl-N-(2,4,5-trichlorophenyl)glycinamide

Cat. No.: B5115169
M. Wt: 281.6 g/mol
InChI Key: RDQARNWXSFFDGD-UHFFFAOYSA-N
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Description

N~2~,N~2~-dimethyl-N-(2,4,5-trichlorophenyl)glycinamide is a chemical compound known for its unique structure and properties It is characterized by the presence of dimethyl and trichlorophenyl groups attached to a glycinamide backbone

Properties

IUPAC Name

2-(dimethylamino)-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl3N2O/c1-15(2)5-10(16)14-9-4-7(12)6(11)3-8(9)13/h3-4H,5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQARNWXSFFDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~-dimethyl-N-(2,4,5-trichlorophenyl)glycinamide typically involves the reaction of 2,4,5-trichloroaniline with dimethylamine and glycine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N2,N~2~-dimethyl-N-(2,4,5-trichlorophenyl)glycinamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~-dimethyl-N-(2,4,5-trichlorophenyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of N2,N~2~-dimethyl-N-(2,4,5-trichlorophenyl)glycinamide, such as oxides, amines, and substituted phenyl compounds .

Scientific Research Applications

N~2~,N~2~-dimethyl-N-(2,4,5-trichlorophenyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N~2~-dimethyl-N-(2,4,5-trichlorophenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-N-(2,4,5-trichlorophenyl)acetamide
  • N,N-dimethyl-2-[(2,4,5-trichlorophenyl)amino]propanamide

Uniqueness

N~2~,N~2~-dimethyl-N-(2,4,5-trichlorophenyl)glycinamide stands out due to its unique combination of dimethyl and trichlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

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